molecular formula C6H6BrCl2N B1524790 5-Bromo-2-(chloromethyl)pyridine hydrochloride CAS No. 936342-91-5

5-Bromo-2-(chloromethyl)pyridine hydrochloride

Cat. No. B1524790
CAS No.: 936342-91-5
M. Wt: 242.93 g/mol
InChI Key: YDXPFHGVFYBITC-UHFFFAOYSA-N
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Patent
US09242974B2

Procedure details

A mixture of (5-bromo-pyridin-2-yl)-methanol (104 g, 0.66 mol) in methylene chloride (833 mL) in two neck flask was placed in water bath. Thionyl chloride (80.5 mL, 1.33 mol) was dropwise added to the reaction mixture using dropping funnel and stirred at room temperature for 1.5 hr. Then, thionyl chloride (20 mL, 0.33 mol) was additionally added to the reaction mixture and stirred for 2.5 hr. After completion of the reaction, the reaction mixture was transferred to a round bottom flask. Methylene chloride and thionyl chloride were evaporated off. Toluene (2×100 mL) was added to the residue and azeotropically removed all the residual thionyl chloride. The residue was dried on vacuum for overnight to give the title compound (129.6 g, 96%) as a pink solid. MS-ESI m/z 207.91 (M+H)+.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
833 mL
Type
solvent
Reaction Step One
Quantity
80.5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8]O)=[N:6][CH:7]=1.S(Cl)([Cl:12])=O>C(Cl)Cl.O>[ClH:12].[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][Cl:12])=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CO
Name
Quantity
833 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred to a round bottom flask
CUSTOM
Type
CUSTOM
Details
Methylene chloride and thionyl chloride were evaporated off
ADDITION
Type
ADDITION
Details
Toluene (2×100 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
azeotropically removed all the residual thionyl chloride
CUSTOM
Type
CUSTOM
Details
The residue was dried on vacuum for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.BrC=1C=CC(=NC1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 129.6 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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